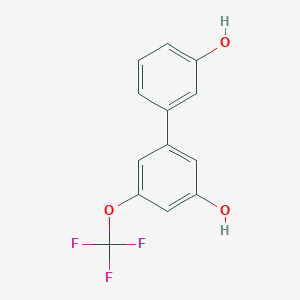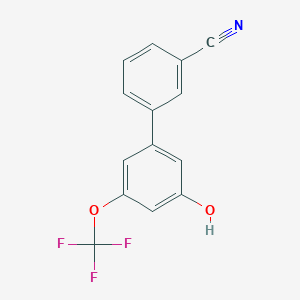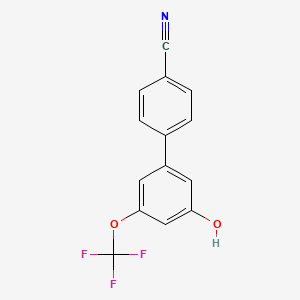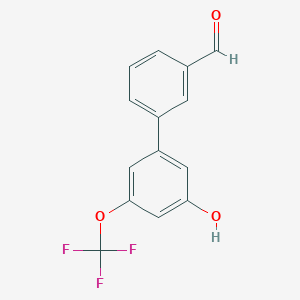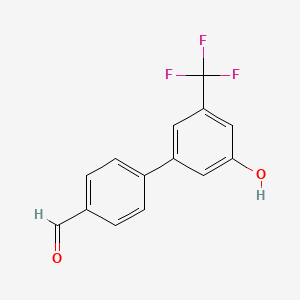
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% (5-DMPT-95), is a synthetic compound that has recently been developed for use in scientific research. It is a derivative of phenol and trifluoromethylphenol, and is characterized by its high purity and stability. 5-DMPT-95 has a wide range of applications, including in the fields of organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it is used in the synthesis of polymers and other materials. In drug discovery, 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is used as a building block for the synthesis of drug candidates. It is also used in biochemistry, where it is used as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. It is known that it binds to certain enzymes and receptors, which may be involved in its biological effects. It is also known to have antioxidant properties, which may be involved in its protective effects against oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% are still being studied. However, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have anticancer effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is its high purity and stability, which makes it ideal for use in lab experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not suitable for use in humans, and should only be used in laboratory settings.
Future Directions
The future of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% research is promising. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to explore its potential use in industrial processes, such as in the synthesis of polymers and other materials.
Synthesis Methods
The synthesis of 5-(2,3-Dimethylphenyl)-3-trifluoromethylphenol, 95% is a multi-step process. It begins with the reaction of 2,3-dimethylphenol with trifluoromethanesulfonyl chloride in anhydrous dimethylformamide (DMF). This reaction yields 5-(2,3-dimethylphenyl)-3-trifluoromethylsulfonyl chloride, which is then further reacted with sodium hydroxide to form 5-(2,3-dimethylphenyl)-3-trifluoromethylphenoxide. This is then hydrolyzed with aqueous hydrochloric acid to form 5-(2,3-dimethylphenyl)-3-trifluoromethylphenol. Finally, the product is purified and concentrated to a purity of 95%.
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-4-3-5-14(10(9)2)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDBQVUOALFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686526 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-12-1 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

